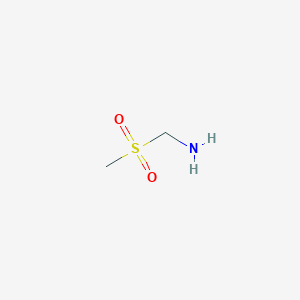

(Methylsulfonyl)methanamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (Methylsulfonyl)methanamine can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with methylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the product is purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Oxidation Reactions

-

Diazotization and Decomposition : Reaction with nitrous acid (HNO₂) generates a diazonium intermediate, which decomposes to form methanol and other products, as observed in analogous methanamine systems . This reaction is sensitive to the absence of β-hydrogens, preventing alkene formation.

Key Conditions :

-

Reagent: Sodium nitrite (NaNO₂) in acidic media (e.g., H₂SO₄).

-

Products: Methanol, methyl nitrite, and trace nitromethane .

Reduction Reactions

The sulfonyl group is reducible to a sulfide under strong reducing conditions:

-

Sulfone to Sulfide : Lithium aluminum hydride (LiAlH₄) reduces the methylsulfonyl group to methylthio, yielding (1-(methylthio)piperidin-3-yl)methanamine .

Key Conditions :

-

Reagent: LiAlH₄ in tetrahydrofuran (THF) or ether.

-

Byproduct: Hydrogen sulfide (H₂S) may form during reaction workup .

Nucleophilic Substitution at the Amine Group

The primary amine participates in nucleophilic substitution or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) to form secondary amines.

-

Acylation : Forms amides with acid chlorides (e.g., acetyl chloride) .

Example Reaction :

Electrophilic Reactions Involving the Sulfone Group

The electron-withdrawing sulfonyl group activates adjacent positions for electrophilic substitution:

-

Cycloaddition : In heterocyclic systems, methylsulfonyl derivatives undergo [4+2] cycloaddition with enamines or ynamines, forming fused-ring structures .

Key Conditions :

-

Reagents: Enamines (e.g., 1-methoxy-N,N-dimethylvinylamine) in dioxane.

Stability and Degradation

Applications De Recherche Scientifique

Anti-Inflammatory Applications

Mechanism of Action

MSM has been shown to inhibit the transcriptional activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammatory responses. By blocking the translocation of NF-κB into the nucleus and preventing its degradation, MSM reduces the expression of pro-inflammatory cytokines such as interleukin (IL)-1, IL-6, and tumor necrosis factor-alpha (TNF-α) in vitro .

Clinical Evidence

In clinical trials, MSM supplementation has demonstrated significant anti-inflammatory effects. For instance, a study indicated that MSM could alleviate symptoms of osteoarthritis by reducing pain and improving physical function . Additionally, MSM's anti-inflammatory properties have been linked to its ability to enhance antioxidant capacity and reduce oxidative stress in various models .

Antioxidant Properties

Oxidative Stress Reduction

MSM acts as an antioxidant by restoring the reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio, thus mitigating oxidative damage. Studies have shown that MSM can decrease reactive oxygen species (ROS) production and enhance the body's overall antioxidant capacity .

Experimental Findings

In animal studies involving acute renal failure models induced by glycerol, MSM administration resulted in significantly lower serum creatinine and blood urea levels compared to controls, suggesting its protective role against oxidative stress-induced renal injury .

Cancer Research

Potential Anti-Cancer Effects

Emerging research indicates that MSM may possess anti-cancer properties. In vitro studies have demonstrated that MSM can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has been shown to downregulate oncogenic proteins such as vascular endothelial growth factor (VEGF) and insulin-like growth factor-1 receptor (IGF-1R), which are crucial for tumor growth and angiogenesis .

Xenograft Studies

Animal studies involving xenotransplantation of cancer cells treated with MSM revealed reduced tumor growth and downregulation of critical signaling pathways associated with cancer progression. However, human clinical trials are still lacking .

Joint Health and Osteoarthritis

Clinical Trials

MSM has gained popularity as a dietary supplement for joint health, particularly in osteoarthritis management. Clinical trials have reported significant improvements in pain outcomes among participants taking MSM compared to placebo groups . The combination of MSM with glucosamine and chondroitin has also shown enhanced efficacy in reducing symptoms of joint pain and inflammation .

Dosage and Safety

The typical dosage used in studies ranges from 1.5 g to 6 g per day, with few reported side effects, indicating a favorable safety profile for long-term use .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (methylsulfonyl)methanamine involves its ability to act as a methylating agent. It can transfer a methyl group to various substrates, facilitating the formation of new chemical bonds. This property is particularly useful in organic synthesis, where it can be used to introduce methyl groups into target molecules . The molecular targets and pathways involved in its action include nucleophilic sites on organic molecules, where the methyl group can be transferred .

Comparaison Avec Des Composés Similaires

(Methylsulfonyl)methanamine can be compared with other similar compounds, such as:

Methanesulfonamide: Similar in structure but lacks the methyl group, making it less reactive as a methylating agent.

Dimethyl sulfone: Contains two methyl groups and is used as a dietary supplement and in the treatment of inflammatory conditions.

Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.

Uniqueness: this compound’s unique combination of high reactivity, solubility in water, and ability to act as a methylating agent makes it a valuable compound in various fields of research and industry .

Activité Biologique

(Methylsulfonyl)methanamine, also known as methylsulfonylmethane (MSM), is a sulfur-containing compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with MSM, including its mechanisms of action, therapeutic benefits, and relevant case studies.

Overview of Methylsulfonylmethane

Methylsulfonylmethane is an organosulfur compound that occurs naturally in some foods and is often used as a dietary supplement. It is recognized for its anti-inflammatory, analgesic, and antioxidant properties. The compound is structurally characterized by the presence of a methylsulfonyl group attached to a methanamine moiety.

The biological activity of MSM can be attributed to several mechanisms:

- Anti-inflammatory Activity : MSM has been shown to inhibit pro-inflammatory cytokines such as IL-8 and TNF-α in various cell types, including human keratinocytes .

- Antioxidant Properties : The compound exhibits free radical scavenging activity, which contributes to its protective effects against oxidative stress .

- Gastroprotective Effects : Studies indicate that MSM may modulate gastric acid secretion and protect against gastric mucosal injury.

1. Osteoarthritis

Research has highlighted the potential benefits of MSM in managing osteoarthritis (OA). A review of randomized controlled trials indicated significant improvements in pain outcomes among OA patients treated with MSM compared to placebo groups. However, methodological limitations were noted, necessitating further investigation .

| Study | Dosage | Outcome |

|---|---|---|

| Randomized Controlled Trial 1 | 1.5 g/day | Significant pain relief |

| Randomized Controlled Trial 2 | 6.0 g/day | Improved WOMAC scores |

2. Inflammatory Conditions

In vitro studies have demonstrated that MSM reduces inflammation by inhibiting key inflammatory mediators. For instance, compounds derived from MSM have shown dual inhibitory activity against COX-1 and COX-2 enzymes, which are critical targets in the management of inflammation .

3. Antimicrobial Activity

Emerging research suggests that MSM exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies evaluating various derivatives of MSM, certain compounds displayed potent antibacterial activity, indicating potential applications in treating infections .

Case Study 1: Efficacy in Joint Pain Management

A clinical trial involving 168 participants assessed the efficacy of MSM in alleviating knee pain associated with OA. Participants receiving MSM reported notable improvements in pain and function after six weeks of treatment.

Case Study 2: Skin Health Improvement

In another study focusing on nail health, a formulation containing MSM was evaluated for its effects on nail brittleness and structural alterations. Results indicated significant improvements in nail quality without adverse effects .

Propriétés

IUPAC Name |

methylsulfonylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2S/c1-6(4,5)2-3/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGWVCOFTZZSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616351 | |

| Record name | 1-(Methanesulfonyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385369-67-5 | |

| Record name | 1-(Methanesulfonyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.